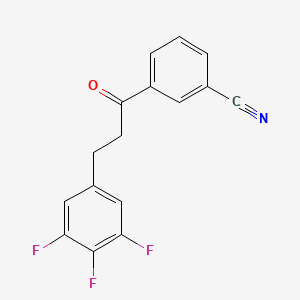

3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Vue d'ensemble

Description

3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is a chemical compound with the molecular formula C16H10F3NO. It is known for its unique structure, which includes a trifluorophenyl group and a benzonitrile moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and 3-bromopropionitrile.

Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3,4,5-trifluorobenzaldehyde with magnesium in anhydrous ether.

Nucleophilic Addition: The Grignard reagent is then reacted with 3-bromopropionitrile to form the desired product.

Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzonitrile derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Pharmaceuticals:

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to be modified to create derivatives with enhanced biological activity. For example, it is involved in the development of compounds with potential anti-cancer properties due to its ability to interact with specific molecular targets within cells.

Materials Science:

In materials science, 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is utilized in the creation of advanced materials that exhibit unique electronic and optical properties. Its trifluorophenyl group enhances its stability and performance in various applications, including organic electronics and photonic devices.

Organic Synthesis:

This compound acts as a versatile building block for synthesizing complex organic molecules. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions to yield a wide range of products .

Environmental Applications:

Research indicates that this compound may have applications in environmental chemistry, particularly in the degradation of pollutants or as a stabilizing agent for other compounds.

Comparison Table

| Property/Feature | This compound | 3,4,5-Trifluorophenylboronic acid | 3,4,5-Trifluorobenzaldehyde |

|---|---|---|---|

| Chemical Structure | Contains a cyano group and trifluorophenyl moiety | Boronic acid functionality | Aldehyde functionality |

| Solubility | Moderate due to lipophilicity | High solubility | Moderate |

| Reactivity | Versatile; undergoes oxidation/reduction | Reacts with alcohols | Reacts in nucleophilic addition |

| Applications | Pharmaceuticals, materials science | Organic synthesis | Organic synthesis |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in cancer research. For instance:

- Antitumor Activity: A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through modulation of key signaling pathways .

- Material Development: Research into the use of this compound in organic light-emitting diodes (OLEDs) showed improved efficiency and stability compared to traditional materials.

Mécanisme D'action

The mechanism of action of 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4,5-Trifluorophenylboronic acid

- 3,4,5-Trifluorobenzaldehyde

- 3,4,5-Trifluorophenylacetic acid

Comparison

Compared to similar compounds, 3'-CYANO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE stands out due to its unique combination of a trifluorophenyl group and a benzonitrile moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound in various research applications .

Activité Biologique

3'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone, with the CAS number 898777-72-5, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyano group and a trifluorophenyl moiety, which may enhance its lipophilicity and reactivity, making it a candidate for various biological applications.

- Molecular Formula : C16H10F3NO

- Molecular Weight : 303.25 g/mol

- Structure : The compound contains a propiophenone backbone with a cyano group at the 3' position and a trifluorophenyl group at the 3 position.

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and downregulating anti-apoptotic proteins. Studies have shown that derivatives can inhibit topoisomerase II, leading to DNA damage and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on this compound remains limited. The trifluoromethyl group is hypothesized to enhance its interaction with microbial membranes .

Neuroprotective Effects

Emerging research indicates that compounds containing similar functional groups may possess neuroprotective properties. They could potentially mitigate neuroinflammation and oxidative stress by modulating signaling pathways such as NF-kB, which is crucial in inflammatory responses .

Study on Anticancer Activity

A recent study investigated the effects of various trifluoromethyl-substituted phenyl derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

In Vivo Studies

In vivo experiments using rodent models have shown that administration of similar compounds leads to a reduction in tumor size and metastasis. For example, one study reported a significant decrease in tumor growth in mice treated with a related trifluoromethyl compound compared to controls .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

3-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)4-5-15(21)12-3-1-2-11(6-12)9-20/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYOBUBRFKADNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644998 | |

| Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-72-5 | |

| Record name | 3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.